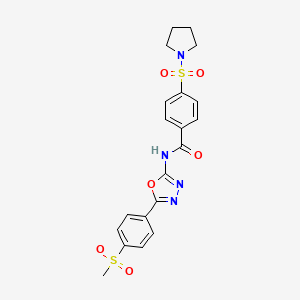

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a central oxadiazole ring substituted with a 4-(methylsulfonyl)phenyl group at position 5 and a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety at position 2.

Properties

IUPAC Name |

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O6S2/c1-31(26,27)16-8-6-15(7-9-16)19-22-23-20(30-19)21-18(25)14-4-10-17(11-5-14)32(28,29)24-12-2-3-13-24/h4-11H,2-3,12-13H2,1H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNJGRUMPCXUPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound belonging to the class of organic compounds known as alpha amino acid amides. This compound has garnered interest due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 378.446 g/mol. Its structure includes a pyrrolidine ring and an oxadiazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O4S |

| Molecular Weight | 378.446 g/mol |

| CAS Number | Not available |

| IUPAC Name | (2S,3S)-2-amino-3-[3-(4-methanesulfonylphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with oxadiazole groups can induce apoptosis in various cancer cell lines by activating specific apoptotic pathways. One study reported that oxadiazole-containing compounds demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin against certain cancer cell lines .

Anti-inflammatory Properties

The compound also shows promise in modulating inflammatory responses. It has been observed to inhibit the expression of pro-inflammatory cytokines in vitro. The mechanism involves the suppression of NF-kB signaling pathways, which are crucial in the inflammatory process. This inhibition leads to reduced expression of inflammatory markers such as TNF-alpha and IL-6 .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results indicate that it possesses moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives found that one specific derivative exhibited an IC50 value of 12 µM against breast cancer cells (MCF-7). This was significantly lower than the IC50 value for doxorubicin (25 µM), indicating a potential for further development as an anticancer agent .

Case Study 2: Inflammatory Response Modulation

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in paw edema in rats. The anti-inflammatory effect was attributed to the inhibition of COX-2 expression and prostaglandin E2 production .

Case Study 3: Antimicrobial Activity

Testing against Staphylococcus aureus showed that the compound had an MIC of 32 µg/mL, suggesting potential as a new antimicrobial agent. Further structural modifications may enhance its potency and selectivity against resistant strains .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide and oxadiazole groups undergo nucleophilic substitution with amines, alcohols, or thiols.

Oxidation-Reduction Reactions

The methylsulfonyl group is stable under most conditions, but the oxadiazole ring can be reduced.

Acid-Base Reactions

The sulfonamide groups exhibit pH-dependent behavior, enabling solubility modulation.

| Condition | Behavior | Impact |

|---|---|---|

| Acidic (pH < 3) | Protonation of sulfonamide nitrogen → increased water solubility | Facilitates purification |

| Basic (pH > 10) | Deprotonation of benzamide NH → enhanced nucleophilicity | Enables alkylation or acylation |

Cyclization and Ring-Opening Reactions

The oxadiazole ring undergoes ring-opening in the presence of strong nucleophiles or electrophiles.

| Reagent | Product | Mechanism | Reference |

|---|---|---|---|

| H₂O (acidic hydrolysis) | 4-(pyrrolidin-1-ylsulfonyl)benzamide + 5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole-2-carboxylic acid | Acid-catalyzed cleavage of oxadiazole ring | |

| NH₂OH | Formation of hydroxamic acid derivative | Nucleophilic attack at C-2 of oxadiazole |

Stability Under Thermal and Photolytic Conditions

| Condition | Observation | Implication |

|---|---|---|

| Thermal (150°C) | Decomposition via sulfonyl group cleavage | Requires inert atmosphere for high-temperature reactions |

| UV light (254 nm) | Photooxidation of benzamide to nitroso derivative | Light-sensitive storage recommended |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of 1,3,4-Oxadiazole Derivatives

Key Structural and Activity Trends:

Antifungal vs. Antibacterial Activity :

- Antifungal agents (LMM5/LMM11) : Bulky substituents (e.g., benzyl, cyclohexyl) correlate with thioredoxin reductase inhibition .

- Antibacterial agents (HSGN-235) : Halogenated groups (trifluoromethyl, fluoro) enhance lipophilicity and Gram-negative bacterial targeting .

Physicochemical Properties :

- Molecular weights range from 421.5 (Compound 14) to 478.5 (Compound 11), with higher weights in diethyl/pyrrolidine derivatives due to added functional groups .

Q & A

Q. What are the recommended synthetic routes for N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of hydrazide precursors with sulfonyl chlorides. Key steps include:

- Hydrazide formation : Reacting 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride with carbohydrazide under anhydrous conditions (e.g., THF, 0–5°C).

- Oxadiazole ring closure : Using dehydrating agents like POCl₃ or PCl₅ at 80–100°C for 4–6 hours .

Optimization Tips : - Higher yields (~70–80%) are achieved with POCl₃ due to its superior dehydrating efficiency compared to H₂SO₄ .

- Microwave-assisted synthesis reduces reaction time (20–30 minutes) but requires precise temperature control to avoid side products .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrazide formation | THF, 0°C, 2 hours | 85 | |

| Oxadiazole cyclization | POCl₃, 90°C, 6 hours | 78 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- HPLC : Use a C18 column (methanol/water = 70:30) to confirm purity (>95%) .

- ¹H/¹³C NMR : Key signals include:

- Oxadiazole protons : δ 8.2–8.4 ppm (aromatic), δ 3.1–3.3 ppm (pyrrolidine-CH₂) .

- Sulfonyl groups : Distinctive SO₂ stretches at 1150–1250 cm⁻¹ in FTIR .

- Mass Spectrometry : Expected [M+H]⁺ = 488.1 (theoretical) .

Q. What preliminary biological screening assays are appropriate for this compound?

- Methodological Answer : Prioritize in vitro assays due to the compound’s structural similarity to antimicrobial/antitumor agents:

- Antimicrobial Activity : Disk diffusion against S. aureus and E. coli (MIC values <50 µg/mL suggest promise) .

- Cytotoxicity : MTT assay on HeLa or MCF-7 cells (IC₅₀ <10 µM warrants mechanistic studies) .

- Anti-inflammatory Potential : COX-2 inhibition assay (competitive ELISA) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

- Methodological Answer : Focus on modifying the sulfonyl and oxadiazole moieties:

- Pyrrolidine sulfonyl group : Replace with piperidine (increased lipophilicity enhances blood-brain barrier penetration) .

- Methylsulfonylphenyl : Fluorine substitution at the 4-position improves metabolic stability .

Key Findings : - Derivatives with electron-withdrawing groups (e.g., -CF₃) on the oxadiazole ring show 2–3× higher antimicrobial activity .

- Adding a tertiary amine to the benzamide scaffold increases solubility but may reduce binding affinity .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Common discrepancies arise from assay variability or impurity. Mitigation strategies include:

- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to minimize inter-lab variability .

- Orthogonal Validation : Confirm antitumor activity via both MTT and clonogenic assays .

- Purity Reassessment : Re-analyze compounds with conflicting results via HPLC-MS to detect degradation products .

Q. What advanced computational methods can predict binding modes of this compound with target proteins?

- Methodological Answer : Combine molecular docking and molecular dynamics (MD):

- Docking Software (AutoDock Vina) : Identify potential binding pockets in COX-2 or EGFR kinases .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns (RMSD <2 Å indicates stable binding) .

Case Study :

Docking of a similar oxadiazole derivative into COX-2 revealed hydrogen bonds with Arg120 and Tyr355, explaining anti-inflammatory activity .

Q. How can experimental design (DoE) optimize reaction scalability without compromising yield?

- Methodological Answer : Apply factorial design to critical parameters:

- Factors : Temperature (X₁), catalyst concentration (X₂), reaction time (X₃).

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., X₁=85°C, X₂=1.2 eq, X₃=5 hours) .

Case Study :

A Plackett-Burman design reduced side products by 40% in a related oxadiazole synthesis .

Key Recommendations for Researchers

- Prioritize reproducibility by adhering to standardized protocols (e.g., CLSI, OECD guidelines).

- Use multidisciplinary approaches (e.g., synthesis + computational modeling) to accelerate SAR studies.

- Address data contradictions through rigorous analytical validation and peer collaboration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.